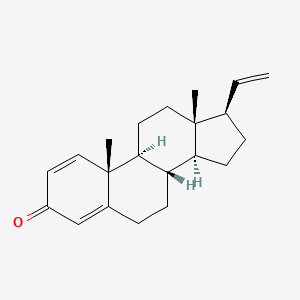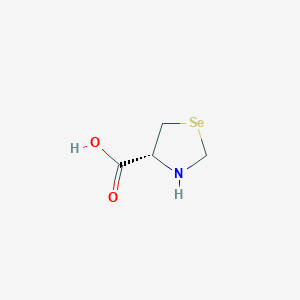![molecular formula C15H9N B1252910 Indeno[1,2-b]indole CAS No. 248-59-9](/img/structure/B1252910.png)
Indeno[1,2-b]indole
概要
説明
Indeno[1,2-b]indole is a tetracyclic compound that features prominently in the structure of many indole diterpenoids. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-insect properties . The core structure of this compound consists of an indole unit fused to a trans-hydrindane moiety, which is crucial for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: One of the novel synthetic routes for indeno[1,2-b]indole involves a photo-Nazarov cyclization of a 3-acylindole precursor. This process initially provides the thermodynamically preferred cis-hydrindanone, which is then reduced and converted to cyclopentadiene. Subsequent dihydroxylation and hydrogenation yield the indoline. The key step involves a stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions .
Industrial Production Methods: The industrial preparation of this compound derivatives often involves the use of metal palladium catalysts and diphosphine ligands. For instance, a common method includes mixing a 2-(2-halophenyl)ethynyl-N,N-dimethylaniline derivative with 2-diazo-2-phenylacetic acid methyl ester, a metal palladium catalyst, a diphosphine ligand, and an acid-base neutralization additive in an organic solvent .
化学反応の分析
Types of Reactions: Indeno[1,2-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 10-benzylidene-5-methyl-5,10-dihydrothis compound yields dioxodibenz[b,f]azocine, which can further react with hydroxylamine and ethylamine to form oxa-aza- and diaza-chrysene derivatives .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydroxylamine and ethylamine.
Reduction: Often employs RANEY® nickel for deoxygenation.
Substitution: Utilizes various catalysts and ligands to introduce substituent diversity.
Major Products: The major products formed from these reactions include derivatives like dioxodibenz[b,f]azocine and various substituted indeno[1,2-b]indoles .
科学的研究の応用
Indeno[1,2-b]indole and its derivatives have significant applications in scientific research:
作用機序
The mechanism of action of indeno[1,2-b]indole derivatives often involves the inhibition of enzymes such as topoisomerase I and II. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound derivatives can induce apoptosis in cancer cells and reverse multidrug resistance . The molecular targets include the active sites of topoisomerase I and II, and the pathways involved are related to DNA damage response and cell cycle regulation .
類似化合物との比較
Indeno[1,2-b]quinoxalinones: Known for their anticancer and anti-inflammatory activities.
Indeno[1,2-a]fluorene: Used in the synthesis of complex organic molecules.
Naphtho[2,3-b]furan derivatives: Potential inhibitors of casein kinase II.
Uniqueness: Indeno[1,2-b]indole is unique due to its trans-hydrindane moiety, which is essential for its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatile biological activities .
特性
IUPAC Name |
indeno[1,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZCTPAUYJQGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514102 | |
| Record name | Indeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-59-9 | |
| Record name | Indeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)


